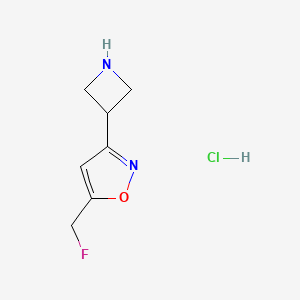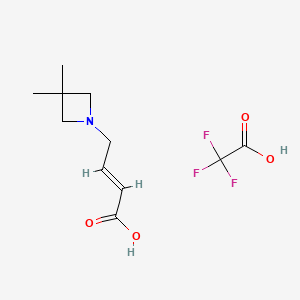
(2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid; trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a but-2-enoic acid backbone with a 3,3-dimethylazetidin-1-yl substituent, and it is often associated with trifluoroacetic acid in its studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid typically involves the reaction of 3,3-dimethylazetidine with but-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azetidine derivatives and butenoic acid derivatives, which share structural similarities with (2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid.
Uniqueness
What sets (2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid apart is its unique combination of the azetidine ring and the butenoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H16F3NO4 |
|---|---|
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
(E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15NO2.C2HF3O2/c1-9(2)6-10(7-9)5-3-4-8(11)12;3-2(4,5)1(6)7/h3-4H,5-7H2,1-2H3,(H,11,12);(H,6,7)/b4-3+; |
Clé InChI |
ZDPICFLLJAZULH-BJILWQEISA-N |
SMILES isomérique |
CC1(CN(C1)C/C=C/C(=O)O)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1(CN(C1)CC=CC(=O)O)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


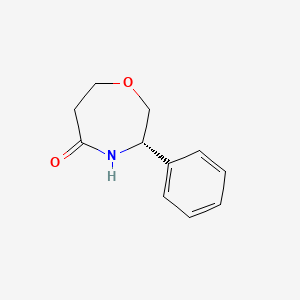
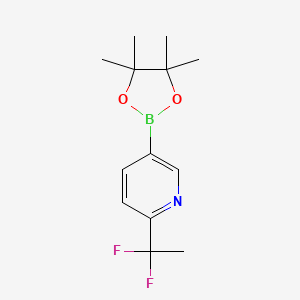

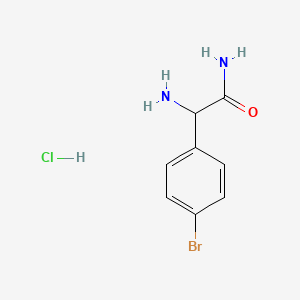
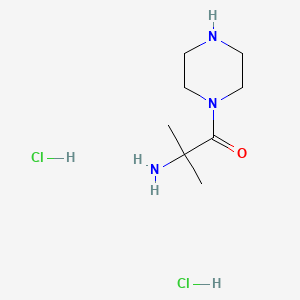
![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
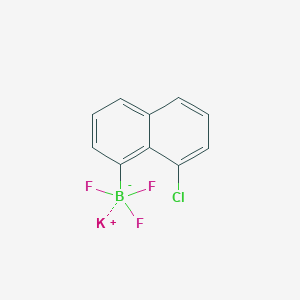
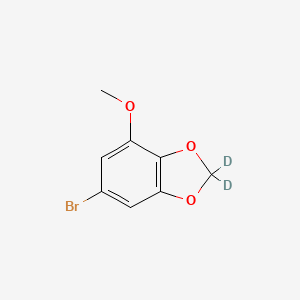
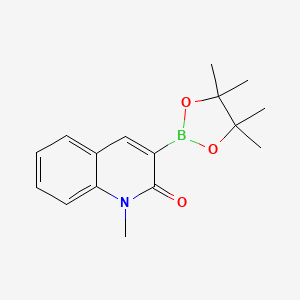

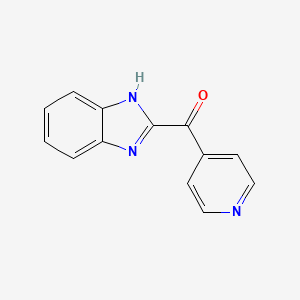
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)
